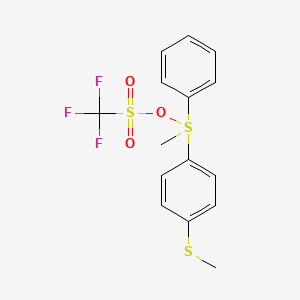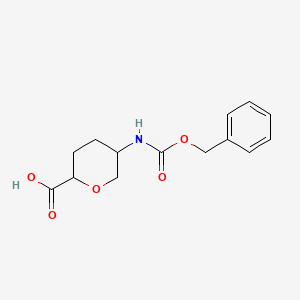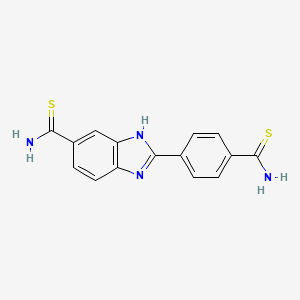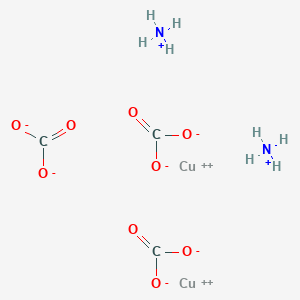![molecular formula C13H23BClNO2 B12840413 (R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)
(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a complex organic compound that features a unique combination of a pyrrolidine ring and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is synthesized through the reaction of a suitable boronic acid with a diol under dehydrating conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction, often involving a suitable amine and an electrophile.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or other functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or boronate ester are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce reduced pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used as a probe or ligand in studies involving boron-containing compounds. Its interactions with biological molecules can provide insights into boron chemistry in biological systems.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its boronate ester moiety is particularly useful in cross-coupling reactions and other catalytic processes.
Mecanismo De Acción
The mechanism of action of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The boronate ester moiety can form reversible covalent bonds with hydroxyl groups, making it a useful tool in enzyme inhibition studies.
Comparación Con Compuestos Similares
Similar Compounds
- **®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
- **(S)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride
- **®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)piperidine hydrochloride
Uniqueness
The uniqueness of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride lies in its specific stereochemistry and the presence of both a boronate ester and a pyrrolidine ring. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C13H23BClNO2 |
|---|---|
Peso molecular |
271.59 g/mol |
Nombre IUPAC |
(2R)-2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H22BNO2.ClH/c1-13(2)8-6-9(13)12-10(7-8)16-14(17-12)11-4-3-5-15-11;/h8-12,15H,3-7H2,1-2H3;1H/t8-,9+,10+,11-,12-;/m0./s1 |
Clave InChI |
KBFYCXJEJBMIMB-VEGKPTCQSA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@H]2O1)C3(C)C)[C@@H]4CCCN4.Cl |
SMILES canónico |
B1(OC2CC3CC(C2O1)C3(C)C)C4CCCN4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)



![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)

![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)


